molecular formula C10H16N2O2S B13645694 n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide

n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide

Cat. No.: B13645694
M. Wt: 228.31 g/mol
InChI Key: WADKUQOTYGOMIF-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide typically involves the reaction of 4-(aminomethyl)aniline with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-(aminomethyl)aniline in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can act as a building block for the development of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a pharmacophore in the design of new therapeutic agents.

Industry: The compound finds applications in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    N-(4-(Aminomethyl)phenyl)urea: Similar structure but with a urea group instead of a sulfonamide group.

    N-(4-(Aminomethyl)phenyl)acetamide: Contains an acetamide group instead of a sulfonamide group.

    N-(4-(Aminomethyl)phenyl)-N-methylmethanesulfonamide: Similar structure but with a different alkyl group on the sulfonamide nitrogen.

Uniqueness: N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-N-methylethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3

InChI Key

WADKUQOTYGOMIF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)CN

Origin of Product

United States

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